molecular formula C13H8BrFO B1333866 3-Bromo-4'-fluorobenzophenone CAS No. 46698-24-2

3-Bromo-4'-fluorobenzophenone

Cat. No.: B1333866
CAS No.: 46698-24-2
M. Wt: 279.1 g/mol
InChI Key: QLWGPEHYNFONNA-UHFFFAOYSA-N
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Description

3-Bromo-4’-fluorobenzophenone: is an organic compound with the molecular formula C13H8BrFO . It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and fluorine atoms at the 3 and 4’ positions, respectively. This compound is known for its use as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4’-fluorobenzophenone typically involves the Friedel-Crafts acylation reaction. The process begins with the reaction of 3-bromobenzoyl chloride with fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: In an industrial setting, the production of 3-Bromo-4’-fluorobenzophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4’-fluorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic substitution: Substituted benzophenones with various functional groups.

    Reduction: 3-Bromo-4’-fluorobenzhydrol.

    Oxidation: 3-Bromo-4’-fluorobenzoic acid.

Scientific Research Applications

Chemistry: 3-Bromo-4’-fluorobenzophenone is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of new drugs, particularly those targeting specific enzymes or receptors. Its unique structure allows for the exploration of structure-activity relationships (SAR) in drug design .

Industry: In the agrochemical industry, 3-Bromo-4’-fluorobenzophenone is used in the synthesis of herbicides, insecticides, and fungicides. Its role as an intermediate helps in the production of compounds with improved efficacy and safety profiles .

Comparison with Similar Compounds

  • 4-Bromo-4’-fluorobiphenyl
  • 2-Bromo-4’-fluoroacetophenone
  • 4-Bromo-3-fluoroaniline
  • 2-Bromo-4-fluoroanisole

Uniqueness: 3-Bromo-4’-fluorobenzophenone is unique due to its specific substitution pattern on the benzophenone core. The combination of bromine and fluorine atoms at the 3 and 4’ positions, respectively, imparts distinct chemical and physical properties, making it valuable in various synthetic applications.

Properties

IUPAC Name

(3-bromophenyl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWGPEHYNFONNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394659
Record name 3-Bromo-4'-fluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46698-24-2
Record name 3-Bromo-4'-fluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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